molecular formula C6H8O8 B1258521 Tetroquinone dihydrate CAS No. 5676-48-2

Tetroquinone dihydrate

Cat. No. B1258521
CAS RN: 5676-48-2
M. Wt: 208.12 g/mol
InChI Key: PTIMJXRLFTZAOV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tetroquinone derivatives and similar compounds involves complex chemical reactions. For instance, a carotenoid-porphyrin-diquinone tetrad has been synthesized, which consists of a carotenoid polyene, a porphyrin, and a diquinone moiety, indicating the intricate synthesis processes involved in creating quinone derivatives (Gust et al., 1989). Another example is the synthesis of tetradodecyloxy[6]helicenebisquinone, which exhibits unique optical properties, starting from commercially available dye-intermediates (Paruch et al., 2000).

Molecular Structure Analysis

The molecular structure of quinone derivatives is often complex and contributes to their chemical behavior. The study of tetrahydroxy-p-benzoquinone as a source of polydentate O-donor ligands and its derivatives has shown the potential for intricate molecular arrangements and magnetic properties, highlighting the importance of molecular structure analysis in understanding these compounds (Reinoso et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving tetroquinone derivatives are diverse and can lead to a wide range of products. For example, the reductive dechlorination of tetrachlorohydroquinone to 1,2,4-trihydroxybenzene by cell extracts of Rhodococcus chlorophenolicus demonstrates the potential for environmental remediation applications (Apajalahti & Salkinoja-Salonen, 1987).

Physical Properties Analysis

The physical properties of tetroquinone dihydrate and related compounds, such as solubility, melting point, and stability, are critical for their application in various fields. However, specific studies on the physical properties of tetroquinone dihydrate were not identified, indicating a potential area for future research.

Chemical Properties Analysis

The chemical properties, including reactivity, oxidation potential, and electrochemical behavior, are crucial for understanding the applications and reactions of tetroquinone dihydrate and its derivatives. Studies on similar compounds, such as the synthesis and reactivity of tetrahydroquinoline derivatives, provide insights into the chemical properties that may be relevant for tetroquinone dihydrate (Zhang & Li, 2002).

Scientific Research Applications

  • Neurotropic Agents : A study by Goli et al. (2017) identified tetrahydroquinoline as having neurotropic properties. This compound was part of a pharmacophore expansion yielding several biologically active compounds.

  • Cardiovascular Effects : Tetrandrine, a bis-benzylisoquinoline alkaloid, has been shown to possess antihypertensive actions, primarily due to its vasodilatory properties, as reported by Kwan & Achike (2002). It influences calcium entry pathways and adrenergic receptors, which are relevant to blood pressure control.

  • Anticancer and Antimicrobial Activities : Tetrahydroanthraquinones, related to tetrahydroquinolines, exhibit anti-cancer, anti-microbial, and antidiabetic activities, as summarized in a review by Feng & Wang (2020). Their mechanisms of action and structure-activity relationships are discussed in detail.

  • Multidrug Reversal and Antiproliferative Effects : Research by Rauf et al. (2015) found that certain dimeric naphthoquinones, similar in structure to tetrahydroquinolines, have effects on reversing multidrug resistance and exhibit antiproliferative effects in cell lines.

  • Application in Magnetic Hyperthermia : A study by González et al. (2022) demonstrated the use of tetrahydroxyquinone for coating iron oxide nanoparticles in magnetic hyperthermia, a technique used for cancer treatment. It showed promising results in terms of physicochemical properties and reduced cytotoxicity.

  • Apoptosis of Leukemia Cells : Martins Cavagis et al. (2006) found that tetrahydroxyquinone induces apoptosis in leukemia cells through diminished survival signaling, suggesting its potential as a novel class of chemotherapeutic drugs.

Safety And Hazards

Tetroquinone dihydrate may be harmful if swallowed and may cause an allergic skin reaction . It causes serious eye damage and is suspected of causing genetic defects and cancer . It is also very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

2,3,5,6-tetrahydroxycyclohexa-2,5-diene-1,4-dione;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4O6.2H2O/c7-1-2(8)4(10)6(12)5(11)3(1)9;;/h7-8,11-12H;2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTIMJXRLFTZAOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=O)C(=C(C1=O)O)O)O)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetroquinone dihydrate

CAS RN

5676-48-2
Record name Tetroquinone dihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005676482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrahydroxyquinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TETROQUINONE DIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FD12CXB48R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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